Cas no 885522-51-0 (4-Cyano-6-methyl (1H)indazole)

4-Cyano-6-methyl (1H)indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1H-indazole-4-carbonitrile
- 4-Cyano-6-methyl (1H)indazole
- AKOS006284182
- 885522-51-0
- DTXSID10646514
-
- Inchi: InChI=1S/C9H7N3/c1-6-2-7(4-10)8-5-11-12-9(8)3-6/h2-3,5H,1H3,(H,11,12)
- InChI Key: GLSVXDJYZLOUMW-UHFFFAOYSA-N
- SMILES: CC1=CC(=C2C=NNC2=C1)C#N
Computed Properties
- Exact Mass: 157.063997236g/mol
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.5Ų
4-Cyano-6-methyl (1H)indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C998828-1mg |
4-Cyano-6-methyl (1H)indazole |
885522-51-0 | 1mg |
$ 50.00 | 2022-06-06 | ||
TRC | C998828-10mg |
4-Cyano-6-methyl (1H)indazole |
885522-51-0 | 10mg |
$ 95.00 | 2022-06-06 | ||
TRC | C998828-2mg |
4-Cyano-6-methyl (1H)indazole |
885522-51-0 | 2mg |
$ 65.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628782-1g |
6-Methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 98% | 1g |
¥10510.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628782-100mg |
6-Methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 98% | 100mg |
¥2593.00 | 2024-04-27 | |
Alichem | A269002352-1g |
6-Methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 95% | 1g |
$1318.40 | 2023-08-31 | |
Chemenu | CM150067-1g |
6-methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 95% | 1g |
$1197 | 2021-08-05 | |
Chemenu | CM150067-1g |
6-methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 95% | 1g |
$*** | 2023-03-31 | |
Crysdot LLC | CD11032409-1g |
6-Methyl-1H-indazole-4-carbonitrile |
885522-51-0 | 95+% | 1g |
$1270 | 2024-07-18 |
4-Cyano-6-methyl (1H)indazole Related Literature
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on 4-Cyano-6-methyl (1H)indazole
4-Cyano-6-methyl (1H)indazole: A Promising Compound in Pharmaceutical Research
4-Cyano-6-methyl (1H)indazole (CAS No. 885522-51-0) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its indazole core and cyano and methyl substituents, has been the subject of numerous studies aimed at elucidating its biological activities and potential uses in drug development.
The indazole scaffold is a well-known privileged structure in medicinal chemistry, often found in a variety of bioactive molecules with diverse pharmacological properties. The presence of the cyano group and the methyl substituent in 4-Cyano-6-methyl (1H)indazole further enhances its versatility and potential for optimization. Recent research has highlighted the compound's ability to modulate various biological pathways, making it a valuable candidate for the development of novel therapeutic agents.
In the context of cancer research, 4-Cyano-6-methyl (1H)indazole has shown promising antiproliferative effects against several cancer cell lines. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 4-Cyano-6-methyl (1H)indazole effectively inhibited the activity of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This finding suggests that the compound may have potential as a targeted therapy for cancers driven by this pathway.
Beyond its antiproliferative properties, 4-Cyano-6-methyl (1H)indazole has also been investigated for its anti-inflammatory effects. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Research has shown that 4-Cyano-6-methyl (1H)indazole can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating inflammation and associated tissue damage. A study published in the Journal of Inflammation Research highlighted the compound's ability to inhibit the activation of NF-κB, a key transcription factor involved in inflammation.
The pharmacokinetic properties of 4-Cyano-6-methyl (1H)indazole have also been extensively studied to ensure its suitability for therapeutic use. Preclinical studies have demonstrated that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Additionally, toxicity studies have shown that 4-Cyano-6-methyl (1H)indazole is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.
In conclusion, 4-Cyano-6-methyl (1H)indazole (CAS No. 885522-51-0) represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, paving the way for its potential use in treating various diseases, including cancer and inflammatory conditions.
885522-51-0 (4-Cyano-6-methyl (1H)indazole) Related Products
- 74626-47-4(1H-Indazole-5-carbonitrile)
- 885521-58-4(4-Methyl-1H-indazole-6-carbonitrile)
- 478837-29-5(4-Methyl-5-cyano-(1H)indazole)
- 141290-59-7(1H-Indazole-6-carbonitrile)
- 861340-10-5(1H-Indazole-4-carbonitrile)
- 259537-71-8(6-Methyl-1H-indazole-5-carbonitrile)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)




